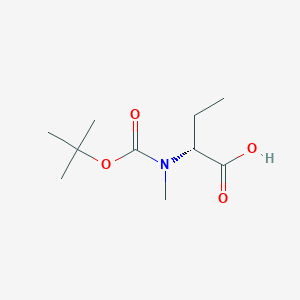

Boc-N-methyl-D-2-aminobutyric acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-N-methyl-D-2-aminobutyric acid is a derivative of GABA and a hydrolysis product of the industrial solvent, N-methyl-2-pyrrolidinone . It is biologically a product of nicotine catabolism in bacteria and inhibits L-Carnitine from undergoing β-oxidation in mammals .

Synthesis Analysis

The formation of Boc-protected amines and amino acids, such as Boc-N-methyl-D-2-aminobutyric acid, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis

Boc-N-methyl-D-2-aminobutyric acid contains a total of 33 bonds; 14 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis

The Boc group can be cleaved by mild acidolysis . It is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Physical And Chemical Properties Analysis

The molecular formula of Boc-N-methyl-D-2-aminobutyric acid is C10H19NO4 . Its molecular weight is 217.26216 . Other physical and chemical properties are not explicitly mentioned in the search results.科学的研究の応用

Chemoselective N-Boc Protection of Amines

The compound is used in the chemoselective protection of amines, particularly in amino acids and peptides, which is a crucial step in peptide synthesis. This process allows for selective reactions to occur without affecting other functional groups .

Catalytic Amidations

It serves as a precursor in catalytic amidation processes, which are essential for creating amides used in various chemical fields, including polymers, materials, and natural products .

Synthesis of Amide Derivatives

The compound is involved in the synthesis of amide derivatives, as demonstrated by its reaction with magnesium amidate of 2-aminothiazole, yielding desired amidation products .

Solvent-free N-Boc Deprotection

It is also used in solvent-free deprotection methods for the tert-butyl carbamate (N-Boc) protecting group, which is an efficient and sustainable approach .

5. Chemo-selective Syntheses of Amino Ester Analogs N-Boc-®-2-(methylamino)butyric acid is utilized in the chemo-selective synthesis of N-protected amino esters via Buchwald Hartwig cross-coupling reactions .

6. Deprotection in Amino Acids and Peptides Another application is the chemoselective deprotection of the N-Boc group in amino acids and peptides using bismuth(III) trichloride .

特性

IUPAC Name |

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-6-7(8(12)13)11(5)9(14)15-10(2,3)4/h7H,6H2,1-5H3,(H,12,13)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXDRLIEARGEQY-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N(C)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-N-methyl-D-2-aminobutyric acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

carbamoyl}methyl)carbamate](/img/structure/B1373796.png)

![tert-butyl N-[2-(4-phenylbutanamido)ethyl]carbamate](/img/structure/B1373797.png)

![3-[2-[2-[2-[2-[2-[2-[2-(2-Acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B1373806.png)